molecular formula C12H7F2NO2 B6413996 4-(2,4-Difluorophenyl)nicotinic acid, 95% CAS No. 141764-22-9

4-(2,4-Difluorophenyl)nicotinic acid, 95%

Cat. No. B6413996
CAS RN: 141764-22-9
M. Wt: 235.19 g/mol
InChI Key: YBMMLDUOLWQYNI-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)nicotinic acid (DFNA) is an organic compound that is widely used in scientific research due to its unique chemical structure and properties. DFNA is a derivative of nicotinic acid and consists of a six-membered ring with two fluorine atoms attached to the ring. It is a white, crystalline solid with a melting point of 106-107 °C and a boiling point of 250 °C. DFNA has a variety of applications in scientific research, including as a ligand for receptors, as a reagent in organic synthesis, and as a fluorescent probe for imaging.

Scientific Research Applications

4-(2,4-Difluorophenyl)nicotinic acid, 95% has a wide range of scientific research applications, including as a ligand for receptors, as a reagent in organic synthesis, and as a fluorescent probe for imaging. As a ligand, it has been used to study the pharmacology of the serotonin 5-HT1A receptor, as well as the dopamine D2 receptor and the nicotinic acetylcholine receptor. As a reagent, it has been used in the synthesis of various organic compounds, such as 1,3-difluoro-2-methyl-1H-pyrrole and 2,4-difluorobenzaldehyde. Finally, as a fluorescent probe, it has been used in imaging studies to visualize the distribution of proteins in cells.

Mechanism of Action

4-(2,4-Difluorophenyl)nicotinic acid, 95% acts as a ligand for several receptors, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the nicotinic acetylcholine receptor. It binds to these receptors and activates or inhibits their activity, depending on the concentration of the compound. At low concentrations, 4-(2,4-Difluorophenyl)nicotinic acid, 95% can activate the receptor, while at higher concentrations it can inhibit the receptor. It is believed that the mechanism of action of 4-(2,4-Difluorophenyl)nicotinic acid, 95% is the same as that of other ligands, such as nicotine, which is to bind to the receptor and either activate or inhibit its activity.
Biochemical and Physiological Effects
4-(2,4-Difluorophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects, depending on the concentration of the compound and the receptor it is targeting. At low concentrations, it can activate the serotonin 5-HT1A receptor, resulting in increased serotonin levels in the brain and an antidepressant effect. At higher concentrations, it can inhibit the receptor, resulting in decreased serotonin levels and an anxiolytic effect. It can also activate the dopamine D2 receptor, resulting in increased dopamine levels and an antipsychotic effect. Finally, it can activate the nicotinic acetylcholine receptor, resulting in increased acetylcholine levels and an analgesic effect.

Advantages and Limitations for Lab Experiments

4-(2,4-Difluorophenyl)nicotinic acid, 95% has several advantages for lab experiments, including its low cost, its availability, and its stability. It is also relatively easy to synthesize and can be used in a variety of different experiments. However, there are also some limitations to using 4-(2,4-Difluorophenyl)nicotinic acid, 95% in lab experiments. For example, it is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, its effects can be unpredictable, so it is important to use caution when working with 4-(2,4-Difluorophenyl)nicotinic acid, 95%.

Future Directions

There are a number of potential future directions for research on 4-(2,4-Difluorophenyl)nicotinic acid, 95%. One potential direction is to further investigate its effects on serotonin, dopamine, and acetylcholine receptors. Additionally, further research could be done to explore its potential as a therapeutic agent for various psychiatric and neurological disorders. Finally, further research could be done to explore the potential applications of 4-(2,4-Difluorophenyl)nicotinic acid, 95% as a fluorescent probe for imaging.

Synthesis Methods

4-(2,4-Difluorophenyl)nicotinic acid, 95% can be synthesized in a number of different ways, including direct fluorination of nicotinic acid, condensation of 2,4-difluorobenzaldehyde and nicotinic acid, and the reaction of 2,4-difluorobenzaldehyde with a Grignard reagent. The direct fluorination method is the most commonly used, as it is the simplest and most efficient. The reaction is typically carried out in the presence of a catalyst, such as antimony pentafluoride, and a solvent, such as acetic acid.

properties

IUPAC Name

4-(2,4-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-7-1-2-9(11(14)5-7)8-3-4-15-6-10(8)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMMLDUOLWQYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692507
Record name 4-(2,4-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141764-22-9
Record name 4-(2,4-Difluorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141764-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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